Cas no 1065184-59-9 (2-bromo-5-(methoxymethyl)furan)
2-bromo-5-(methoxymethyl)furan Chemical and Physical Properties
Names and Identifiers
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- Furan, 2-bromo-5-(methoxymethyl)-
- 2-bromo-5-(methoxymethyl)furan
- 1065184-59-9
- BWCHWZIVZKSXKJ-UHFFFAOYSA-N
- EN300-1916599
- 2-Bromo-5-[(methyloxy)methyl]furan
- SCHEMBL621192
-
- Inchi: 1S/C6H7BrO2/c1-8-4-5-2-3-6(7)9-5/h2-3H,4H2,1H3
- InChI Key: BWCHWZIVZKSXKJ-UHFFFAOYSA-N
- SMILES: O1C(COC)=CC=C1Br
Computed Properties
- Exact Mass: 189.96294g/mol
- Monoisotopic Mass: 189.96294g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 22.4Ų
Experimental Properties
- Density: 1.497±0.06 g/cm3(Predicted)
- Boiling Point: 175.3±25.0 °C(Predicted)
2-bromo-5-(methoxymethyl)furan Pricemore >>
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| Enamine | EN300-1916599-1g |
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1065184-59-9 | 5g |
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| Enamine | EN300-1916599-10g |
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| Enamine | EN300-1916599-0.1g |
2-bromo-5-(methoxymethyl)furan |
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| Enamine | EN300-1916599-0.25g |
2-bromo-5-(methoxymethyl)furan |
1065184-59-9 | 0.25g |
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| Enamine | EN300-1916599-0.5g |
2-bromo-5-(methoxymethyl)furan |
1065184-59-9 | 0.5g |
$535.0 | 2023-09-17 | ||
| Enamine | EN300-1916599-1.0g |
2-bromo-5-(methoxymethyl)furan |
1065184-59-9 | 1g |
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| Enamine | EN300-1916599-2.5g |
2-bromo-5-(methoxymethyl)furan |
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| Enamine | EN300-1916599-5.0g |
2-bromo-5-(methoxymethyl)furan |
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2-bromo-5-(methoxymethyl)furan Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-bromo-5-(methoxymethyl)furan
Introduction to 2-bromo-5-(methoxymethyl)furan (CAS No. 1065184-59-9)
2-bromo-5-(methoxymethyl)furan, identified by the Chemical Abstracts Service Number (CAS No.) 1065184-59-9, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic ether features a bromine substituent at the 2-position and a methoxymethyl group at the 5-position of the furan ring. Its unique structural attributes make it a valuable intermediate in the development of various chemical entities, particularly in medicinal chemistry and agrochemical applications.
The compound’s molecular structure, consisting of a five-membered oxygen-containing heterocycle, positions it as a versatile building block for synthesizing more complex molecules. The presence of both bromine and methoxymethyl functional groups provides distinct reactivity patterns, enabling diverse synthetic pathways. These characteristics have garnered interest from researchers exploring novel methodologies for constructing biologically active scaffolds.
In recent years, 2-bromo-5-(methoxymethyl)furan has been utilized in the synthesis of pharmacologically relevant compounds. Its role in constructing heterocyclic frameworks is well-documented, with applications ranging from kinase inhibitors to antimicrobial agents. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, while the methoxymethyl group can be transformed into other functional groups like alcohols or esters through deprotection strategies.
One notable area of research involving 2-bromo-5-(methoxymethyl)furan is its application in the development of antiviral agents. The furan moiety is a common feature in many naturally occurring bioactive molecules, and modifications thereof have shown promise in targeting viral proteases and polymerases. For instance, derivatives of this compound have been explored as inhibitors of RNA-dependent RNA polymerases in certain viral pathogens, contributing to the broader arsenal against emerging infectious diseases.
The methoxymethyl group on 2-bromo-5-(methoxymethyl)furan also facilitates the introduction of glycosidic linkages, which are prevalent in many therapeutic agents. By selectively modifying this group, researchers can generate novel glycoside analogs with potential applications in treating metabolic disorders or enhancing drug delivery systems. This adaptability underscores the compound’s utility as a synthetic intermediate across multiple disciplines.
Advances in computational chemistry have further enhanced the strategic use of 2-bromo-5-(methoxymethyl)furan in drug discovery. Molecular modeling studies indicate that its scaffold can be optimized to improve binding affinity to target proteins, making it a candidate for structure-based drug design. Such computational approaches are increasingly integral to modern pharmaceutical research, allowing for rapid screening and prioritization of promising candidates.
The synthesis of 2-bromo-5-(methoxymethyl)furan itself presents an interesting challenge due to its functional complexity. While multiple synthetic routes exist, recent methodologies have focused on improving yields and minimizing byproducts through catalytic processes or green chemistry principles. These efforts align with global trends toward sustainable chemical manufacturing, ensuring that valuable intermediates like this one can be produced efficiently and responsibly.
In conclusion, 2-bromo-5-(methoxymethyl)furan (CAS No. 1065184-59-9) stands out as a multifaceted compound with broad applications in synthetic chemistry and medicinal research. Its structural features enable diverse transformations, making it indispensable for constructing complex biologically active molecules. As research continues to uncover new therapeutic targets and synthetic strategies, this compound is poised to remain a cornerstone in the development of next-generation pharmaceuticals and agrochemicals.
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